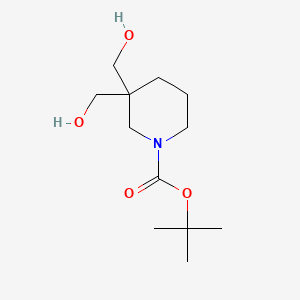![molecular formula C15H15FN6O2 B2472027 N-(4-fluorobencil)-2-(3-etil-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida CAS No. 1058433-11-6](/img/structure/B2472027.png)
N-(4-fluorobencil)-2-(3-etil-7-oxo-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant applications in various scientific fields
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Biochemical Probes: : Employed in studying enzyme mechanisms due to its reactive moieties.
Fluorescent Tags: : The fluorine atom enables its use in imaging studies.
Medicine
Drug Delivery: : The compound's structure allows for targeted drug delivery systems.
Industry
Agriculture: : Used in designing pesticides or herbicides.
Chemical Synthesis: : Serves as an intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : The synthesis typically begins with the appropriate triazolopyrimidine precursor.
Reagents and Catalysts: : Various reagents including alkylating agents for introducing the ethyl group and fluorinated benzyl chloride for the N-alkylation step.
Reaction Conditions: : These reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the following methods might be adopted:
Batch Processing: : Involves stepwise addition of reagents and catalysts, with careful monitoring of reaction parameters.
Continuous Flow Synthesis: : Enhances efficiency by continuously pumping reactants through a series of reactors.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound can undergo various chemical reactions:
Oxidation and Reduction: : The triazolopyrimidinone moiety can participate in redox reactions, altering its oxidation state.
Substitution: : The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: : Can yield carboxylic acid derivatives.
Reduction: : Can convert ketone groups to alcohols.
Substitution: : Yields a variety of functionalized benzyl derivatives.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Typically enzymes or receptors that it can bind to via its triazolopyrimidinone core.
Pathways Involved: : It can modulate biochemical pathways, such as inhibiting specific enzymes or receptors involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(benzyl)acetamide
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorobenzyl)acetamide
Unique Features
What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide apart:
Fluorine Atom: : Introduces unique reactivity and bioactivity.
Ethyl Group: : Enhances the compound's lipophilicity and possibly its bioavailability.
Would be interesting to know how you might use this info!
Propiedades
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSSHPUJRSQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)



![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2471961.png)
![4-{1'-methyl-5-oxo-4,5-dihydro-1H,1'H-[3,3'-bipyrazole]-1-yl}benzene-1-sulfonamide](/img/structure/B2471962.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
